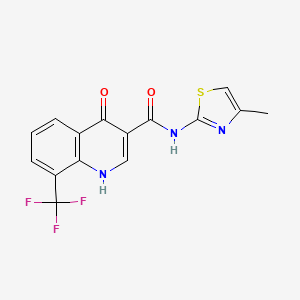

4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Description

This compound belongs to the quinoline-3-carboxamide class, characterized by a hydroxy group at position 4, a trifluoromethyl substituent at position 8, and a 4-methylthiazol-2-yl amide moiety. The 4-methylthiazole ring may influence binding affinity through hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O2S/c1-7-6-24-14(20-7)21-13(23)9-5-19-11-8(12(9)22)3-2-4-10(11)15(16,17)18/h2-6H,1H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOVKMOBXQPFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Coupling Reactions: The final coupling of the thiazole moiety with the quinoline core can be achieved using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using robust and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial activity against various pathogens. Recent studies indicate that derivatives of quinoline, particularly those containing the trifluoromethyl group, exhibit enhanced antibacterial properties. For instance, compounds derived from quinoline structures have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating notable inhibition zones, with some derivatives achieving minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Activity Description |

|---|---|---|---|

| 7a | Mycobacterium smegmatis | 6.25 | Significant inhibition |

| 9c | Pseudomonas aeruginosa | 12.5 | Moderate inhibition |

| 6d | Mycobacterium smegmatis | 6.25 | Strong antibacterial effect |

Anticancer Properties

The compound's anticancer potential has also been explored, particularly in relation to its ability to inhibit specific cancer cell lines. Research indicates that quinoline derivatives can induce apoptosis and inhibit tumor growth through various mechanisms, including the inhibition of tyrosine kinases and induction of hypoxia in tumors. Notably, some derivatives have shown IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 1.9 | Tyrosine kinase inhibition |

| Compound B | MCF-7 | 7.52 | Induction of apoptosis |

| Compound C | HCT-116 | 5.0 | Tubulin polymerization inhibition |

Anti-Tubercular Applications

The compound has been investigated for its anti-tubercular properties, particularly its ability to inhibit the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis. Studies have shown that certain derivatives containing quinoline and thiazole motifs exhibit potent inhibitory effects against various strains of tuberculosis, including M. bovis BCG and M. abscessus. One study reported that a compound displayed a MIC value of 12.5 µg/mL against M. tuberculosis, highlighting its potential as a lead compound in the development of new anti-tubercular agents .

Table 3: Anti-Tubercular Activity of Quinoline Derivatives

| Compound | Strain | MIC (µg/mL) | Inhibition Mechanism |

|---|---|---|---|

| Compound X | Mycobacterium tuberculosis | 12.5 | Inhibition of InhA enzyme |

| Compound Y | Mycobacterium abscessus | 15.0 | Disruption of cell wall synthesis |

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions, while the hydroxyl group might form hydrogen bonds with the target.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The target compound shares a quinoline-3-carboxamide backbone with analogs but differs in substituents. Key comparisons include:

Key Observations :

- Heterocyclic Amide Moieties : The 4-methylthiazole in the target compound likely increases metabolic stability compared to pyrimidine () due to sulfur’s electron-rich nature .

- Trifluoromethyl Group : Common across analogs, this group improves membrane permeability and resistance to oxidative metabolism .

Physicochemical and Computational Properties

Predicted Differences for Target Compound :

Biological Activity

The compound 4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a quinoline backbone with hydroxy, thiazole, and trifluoromethyl substituents, which contribute to its biological properties. The structural formula can be represented as follows:

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Protein Interactions : The compound has been shown to inhibit specific protein interactions related to cancer progression, particularly those involving SMARCA2 and SMARCA4, which are linked to chromatin remodeling and transcriptional regulation in tumor cells .

- Antitumor Activity : In vitro studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Antitumor Efficacy

The efficacy of the compound in inhibiting tumor cell growth has been evaluated through various assays. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid) | 1.98 | Induction of apoptosis |

| HT29 (colon) | 1.61 | Inhibition of cell proliferation |

| MCF-7 (breast) | 2.54 | Cell cycle arrest at G1 phase |

| Jurkat (leukemia) | 0.95 | Disruption of Bcl-2 mediated survival |

Case Studies

- In Vivo Studies : A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The mechanism involved a marked increase in apoptotic markers and a decrease in proliferative markers such as Ki-67 .

- Combination Therapy : Research indicates that combining this compound with standard chemotherapeutics enhances its efficacy. For instance, when used alongside doxorubicin, a synergistic effect was observed in breast cancer models, leading to a more pronounced reduction in tumor growth than either agent alone .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Q & A

Q. What are the established synthetic routes for 4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the quinoline core via cyclization of substituted anilines with trifluoromethyl ketones under acidic conditions .

- Step 2 : Introduction of the 4-hydroxy group via oxidation or hydrolysis of a protected intermediate (e.g., methyl ester to carboxylic acid, followed by deprotection) .

- Step 3 : Coupling the quinoline-3-carboxylic acid with 4-methylthiazol-2-amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

Optimization Tips : - Use microwave-assisted synthesis to reduce reaction time for cyclization steps .

- Employ trifluoroacetic acid (TFA) for efficient deprotection of ester groups without side reactions .

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

- X-ray crystallography : Resolves the quinoline-thiazole hybrid structure, confirming the spatial arrangement of the trifluoromethyl and hydroxy groups .

- NMR spectroscopy : Key signals include:

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer: SAR studies focus on:

- Trifluoromethyl group : Replace with other electron-withdrawing groups (e.g., Cl, NO₂) to assess impact on target binding. Bioassays show the CF₃ group enhances metabolic stability and hydrophobic interactions .

- Thiazole ring modifications : Substitute 4-methylthiazole with imidazole or pyridine rings; activity drops suggest the thiazole’s sulfur atom is critical for hydrogen bonding .

- Quinoline core rigidity : Introduce methyl groups at C-2 or C-7 to test conformational flexibility. Reduced activity in methylated analogs indicates rigidity optimizes target engagement .

Tools : - Molecular docking with enzymes (e.g., kinase targets) to predict binding modes .

- Free-energy perturbation (FEP) calculations to quantify substituent effects .

Q. How can researchers address contradictory data on this compound’s mechanism of action in cancer models?

Methodological Answer: Contradictions may arise from:

- Cell-line specificity : Test across diverse cancer lines (e.g., NCI-60 panel) with standardized protocols .

- Off-target effects : Use CRISPR-Cas9 knockout models to confirm target dependency .

- Metabolic interference : Perform LC-MS/MS to quantify intracellular levels and rule out metabolite-driven effects .

Case Study : - In prostate cancer, DNA adduct formation was observed (via ³²P-postlabeling) but not in lung models. This suggests tissue-specific activation pathways requiring further proteomic profiling .

Q. What methodologies optimize this compound’s bioavailability for in vivo studies?

Methodological Answer:

- Salt formation : Synthesize sodium or lysine salts to enhance aqueous solubility (e.g., solubility increases from 0.5 mg/mL to 12 mg/mL with lysine) .

- Prodrug design : Convert the 4-hydroxy group to a phosphate ester for improved absorption; enzymatic hydrolysis regenerates the active form in plasma .

- Nanoparticle encapsulation : Use PLGA nanoparticles to achieve sustained release (e.g., 80% release over 72 hours in PBS) .

Validation : - Pharmacokinetic (PK) studies in rodents: Monitor Cₘₐₓ, t₁/₂, and AUC via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.